![molecular formula C13H11N5O2 B14390402 6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one CAS No. 88236-24-2](/img/structure/B14390402.png)
6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one is a complex organic compound featuring a triazole ring, a pyrimidine ring, and a cyclohexadienone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might start with the preparation of the triazole and pyrimidine intermediates, followed by their coupling and subsequent cyclization to form the final product. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The triazole and pyrimidine rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group might yield formyl or carboxyl derivatives, while substitution reactions could introduce new functional groups onto the triazole or pyrimidine rings.
科学研究应用
Chemistry
In chemistry, 6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules. Its interactions with biological macromolecules such as proteins and nucleic acids can provide insights into cellular processes and mechanisms.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. The triazole and pyrimidine rings are common motifs in many pharmaceuticals, and modifications of this compound could lead to the discovery of new drugs with improved efficacy and safety profiles.
Industry
In industry, this compound could be used in the development of new materials with specific properties. For example, its incorporation into polymers or coatings might enhance their performance in various applications.
作用机制
The mechanism of action of 6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyrimidine rings can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. Pathways involved might include inhibition of specific enzymes or modulation of signaling cascades, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
Benzimidazoles: These compounds share structural similarities with the triazole and pyrimidine rings and are known for their diverse biological activities.
Pyrimidinones: Compounds with pyrimidinone structures are also of interest for their medicinal properties and synthetic utility.
Triazolopyrimidines: These compounds combine triazole and pyrimidine rings and are studied for their potential in drug discovery.
Uniqueness
The uniqueness of 6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one lies in its specific combination of functional groups and ring systems. This unique structure allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
88236-24-2 |
|---|---|
分子式 |
C13H11N5O2 |
分子量 |
269.26 g/mol |
IUPAC 名称 |
2-[4-[4-(hydroxymethyl)triazol-1-yl]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C13H11N5O2/c19-8-9-7-18(17-16-9)12-5-6-14-13(15-12)10-3-1-2-4-11(10)20/h1-7,19-20H,8H2 |
InChI 键 |
OLDCRXIRKVTEFV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=N2)N3C=C(N=N3)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



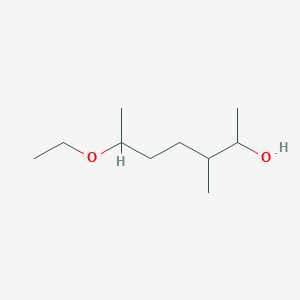

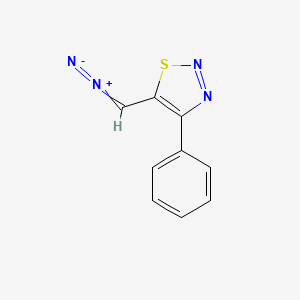
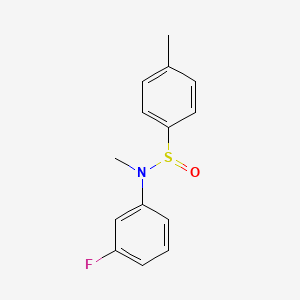
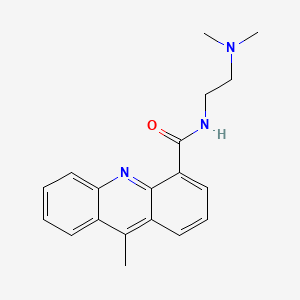
![Oxo(diphenyl){[(prop-2-en-1-yl)oxy]methyl}-lambda~5~-phosphane](/img/structure/B14390354.png)

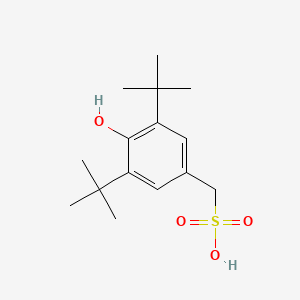
![2-[4-(2-Phenylpropan-2-yl)phenoxy]propanethioamide](/img/structure/B14390373.png)
![Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14390381.png)
![1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene](/img/structure/B14390394.png)
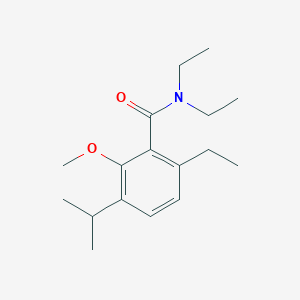
![1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14390410.png)
